molecular formula C8H4BrClN2 B1510015 3-Bromo-5-chloro-1,8-naphthyridine CAS No. 1260815-70-0

3-Bromo-5-chloro-1,8-naphthyridine

Cat. No.: B1510015
CAS No.: 1260815-70-0
M. Wt: 243.49 g/mol
InChI Key: OPXJJKLXVJZHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic compound . It has a molecular weight of 243.49 . The compound is a yellow to brown solid at room temperature .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a topic of interest in recent years . Methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrClN2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, a water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature . It has a molecular weight of 243.49 .

Scientific Research Applications

Chemical Reactions and Properties

  • Reactivity with Potassium Amide in Liquid Ammonia : 3-Bromo-5-chloro-1,8-naphthyridine demonstrates distinct chemical behaviors when reacted with potassium amide in liquid ammonia. This reaction is notable for the formation of 3,4-didehydro-1,8-naphthyridine, a compound that forms a σ-adduct at C(2) in a crucial initial step. This reaction process shares similarities with those seen in other naphthyridine derivatives and is significant in the study of organic chemistry and reaction mechanisms (Plas, Woźniak, & Veldhuizen, 2010).

Applications in Material Science

  • Catalysis and Chemical Synthesis : this compound's reactivity with various nucleophiles is an area of interest in material science, particularly in the field of catalysis and synthetic chemistry. Its interaction with different nucleophiles can lead to the formation of new compounds, which could be vital in the synthesis of new materials or pharmaceuticals (Deady & Werden, 1986).

Pharmacology and Drug Development

  • Potential in Antimalarial Drug Development : The structural characteristics of this compound and its derivatives have been explored in the development of antimalarial drugs. This research is crucial in discovering new therapeutic agents against malaria, a significant global health concern (Barlin & Tan, 1985).

Biochemical Research

  • Inhibition of Efflux Pumps in Bacteria : Studies have indicated that derivatives of this compound can act as inhibitors against specific efflux pumps in bacteria like Staphylococcus aureus. This suggests potential applications in combating antibiotic resistance, a growing concern in medical treatment and public health (Oliveira-Tintino et al., 2020).

Safety and Hazards

The safety information for 3-Bromo-5-chloro-1,8-naphthyridine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 3-Bromo-5-chloro-1,8-naphthyridine, has been of considerable interest to the synthetic community . This includes attempts to develop more ecofriendly, safe, and atom-economical approaches .

Mechanism of Action

1,8-Naphthyridines have gained prominence due to their diverse biological activities and photochemical properties. For instance, gemifloxacin, a compound containing the 1,8-naphthyridine core, is used in the treatment of bacterial infections. Additionally, these heterocycles find applications as ligands, components of light-emitting diodes, molecular sensors, and self-assembly host–guest systems .

Properties

IUPAC Name

3-bromo-5-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXJJKLXVJZHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728156
Record name 3-Bromo-5-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260815-70-0
Record name 3-Bromo-5-chloro-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260815-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-1,8-naphthyridine
Reactant of Route 3
3-Bromo-5-chloro-1,8-naphthyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-chloro-1,8-naphthyridine
Reactant of Route 5
3-Bromo-5-chloro-1,8-naphthyridine
Reactant of Route 6
3-Bromo-5-chloro-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.